molecular formula C13H13NO5 B13433513 H-b-(7-Methoxycoumarin-4-yl)-Ala-OH

H-b-(7-Methoxycoumarin-4-yl)-Ala-OH

Cat. No.: B13433513
M. Wt: 263.25 g/mol
InChI Key: IOHUIWNMQPWOAX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-b-(7-Methoxycoumarin-4-yl)-Ala-OH is a compound that belongs to the coumarin family. Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone. They are widely found in natural plants and microbial metabolites. This particular compound is known for its fluorescent properties, making it valuable in various scientific applications .

Chemical Reactions Analysis

H-b-(7-Methoxycoumarin-4-yl)-Ala-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of H-b-(7-Methoxycoumarin-4-yl)-Ala-OH involves its interaction with specific molecular targets and pathways. It acts as a fluorescent probe by binding to amino groups and emitting light upon excitation . This property is utilized in various biochemical assays and imaging techniques .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

(2S)-2-amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid

InChI

InChI=1S/C13H13NO5/c1-18-8-2-3-9-7(4-10(14)13(16)17)5-12(15)19-11(9)6-8/h2-3,5-6,10H,4,14H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

IOHUIWNMQPWOAX-JTQLQIEISA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C[C@@H](C(=O)O)N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)N

Origin of Product

United States

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